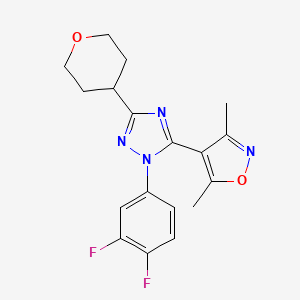

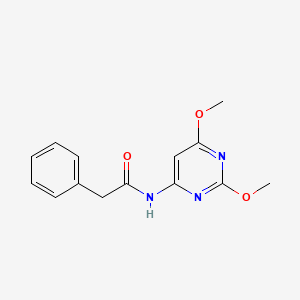

![molecular formula C21H16N2OS B5665413 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5665413.png)

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives, including N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide, typically involves the formation of the benzothiazole ring followed by its functionalization. One approach to synthesizing such compounds starts from basic precursors like 2-(4-methylphenyl)acetic acid, which undergoes cyclization and subsequent reactions to introduce the benzamide functionality. These synthetic routes are designed to incorporate various substituents on the benzothiazole and benzamide rings, enabling the exploration of structure-activity relationships (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring linked to a benzamide group. The structural characterization often involves spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide detailed information about the molecular conformation, the nature of substituents, and the overall geometry of the compound. Structural analyses reveal the importance of non-covalent interactions, such as π-π stacking and hydrogen bonding, in determining the stability and reactivity of these molecules (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions that are influenced by their functional groups and molecular structure. These reactions include electrophilic substitution, nucleophilic addition, and cycloaddition, enabling the synthesis of a wide range of analogs with diverse biological activities. The chemical properties of these compounds are significantly affected by the electron-donating or withdrawing nature of substituents on the benzothiazole and benzamide rings. These properties are crucial in determining the reactivity and potential applications of these compounds in medicinal chemistry and other fields (Angulo-Cornejo et al., 2000).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are essential for their practical applications. These properties can be modulated by altering the chemical structure, for example, by introducing different substituents on the benzothiazole and benzamide rings. Understanding the physical properties is crucial for the formulation and development of these compounds for various applications.

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the molecular structure. The presence of electron-withdrawing or donating groups affects the compound's reactivity, enabling its participation in a range of chemical reactions. These properties are pivotal in the design and synthesis of new compounds with enhanced biological activities and selectivity (Shi et al., 1996).

Eigenschaften

IUPAC Name |

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-11-12-16(21-23-17-9-5-6-10-19(17)25-21)13-18(14)22-20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUBEWBJXFAXJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-8-methoxy-4-methylquinoline](/img/structure/B5665334.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5665350.png)

![3-[(3R*,4S*)-1-(4-methylphthalazin-1-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5665374.png)

![(1S*,5R*)-N-(3-fluorophenyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5665386.png)

![1,1'-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5665394.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5665404.png)

![1,3,6-trimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B5665430.png)

![4-(2-amino-2-oxoethyl)-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B5665439.png)